
2-chloro-6-(4-methylphenyl)sulfanyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(p-tolylthio)-1H-purine is a heterocyclic compound that belongs to the purine family. This compound is characterized by the presence of a chlorine atom at the second position and a p-tolylthio group at the sixth position of the purine ring. The purine ring system is a fundamental structure in many biologically active molecules, including nucleotides and various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(p-tolylthio)-1H-purine typically involves the reaction of 2-chloropurine with p-tolylthiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-6-(p-tolylthio)-1H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Chloro-6-(p-tolylthio)-1H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The p-tolylthio group can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also modify the functional groups attached to the purine ring.
Coupling Reactions: The compound can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and ligands in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include substituted purines, sulfoxides, sulfones, and various coupled products depending on the specific reagents and conditions used.
科学的研究の応用
2-Chloro-6-(p-tolylthio)-1H-purine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding purine metabolism.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-Chloro-6-(p-tolylthio)-1H-purine involves its interaction with various molecular targets, including enzymes and receptors. The chlorine atom and p-tolylthio group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by mimicking the natural substrates or by binding to the active site, thereby blocking the enzymatic function. The pathways involved may include purine metabolism and signal transduction pathways.
類似化合物との比較
Similar Compounds
2-Chloropurine: Lacks the p-tolylthio group, making it less hydrophobic and potentially less active in certain biological assays.
6-(p-Tolylthio)purine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
2-Chloro-6-methylpurine: Contains a methyl group instead of the p-tolylthio group, altering its chemical and biological properties.
Uniqueness
2-Chloro-6-(p-tolylthio)-1H-purine is unique due to the presence of both the chlorine atom and the p-tolylthio group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and enables its use in diverse scientific applications.
特性
CAS番号 |
646510-40-9 |
|---|---|
分子式 |
C12H9ClN4S |
分子量 |
276.75 g/mol |
IUPAC名 |
2-chloro-6-(4-methylphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C12H9ClN4S/c1-7-2-4-8(5-3-7)18-11-9-10(15-6-14-9)16-12(13)17-11/h2-6H,1H3,(H,14,15,16,17) |
InChIキー |
SPVWUFZSYZRMAW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2NC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


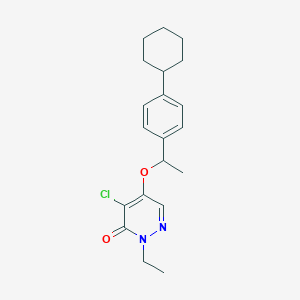

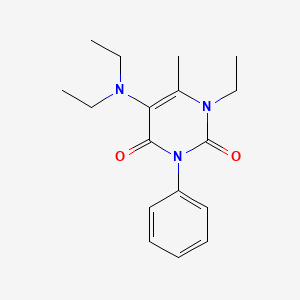
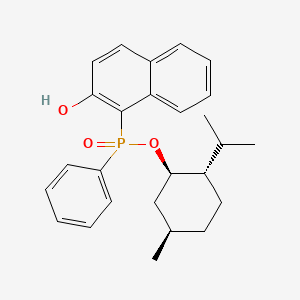

![ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12910200.png)
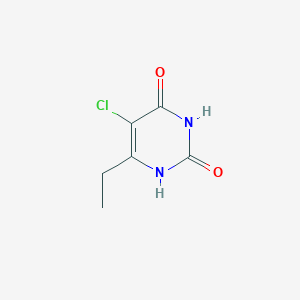
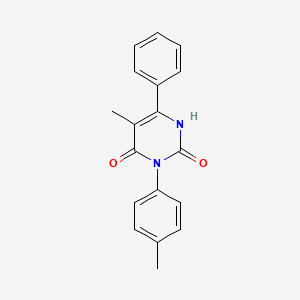
![2-Amino-6-[2-naphthylthio]-4[3H]-quinazolinone](/img/structure/B12910219.png)
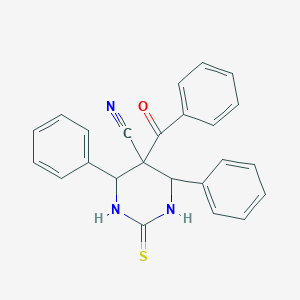

![6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12910238.png)
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol](/img/structure/B12910251.png)

